molecular formula C13H14N2O4 B13979707 alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide CAS No. 62723-89-1

alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide

Cat. No.: B13979707
CAS No.: 62723-89-1
M. Wt: 262.26 g/mol
InChI Key: OBOWFRMYGGCYGA-UHFFFAOYSA-N
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Description

Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide is a compound belonging to the class of organic compounds known as isoindolones. These are aromatic polycyclic compounds that contain an isoindole bearing a ketone.

Chemical Reactions Analysis

Types of Reactions

Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide undergoes various types of chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen in the presence of a catalyst for reduction reactions, and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of 3-nitrocinnamic esters with hydrogen in the presence of a catalyst can yield 3-aminocinnamic esters, which can then be condensed with 3,4,5,6-tetrahydrophthalic anhydride to form this compound derivatives .

Scientific Research Applications

Alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to alpha-(3,4,5,6-Tetrahydrophthalimido)-glutarimide include:

Uniqueness

This compound is unique due to its specific structure and the range of applications it offers. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

62723-89-1

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C13H14N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h9H,1-6H2,(H,14,16,17)

InChI Key

OBOWFRMYGGCYGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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